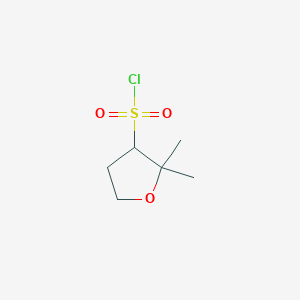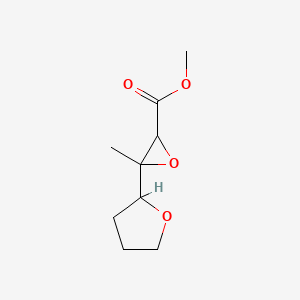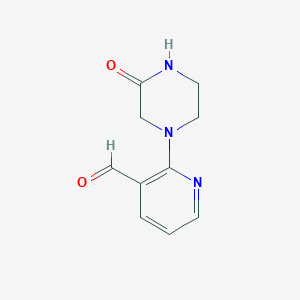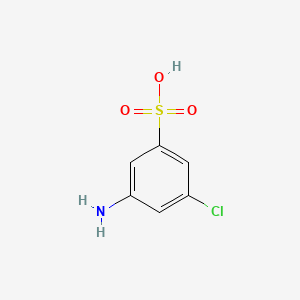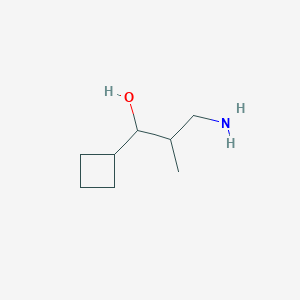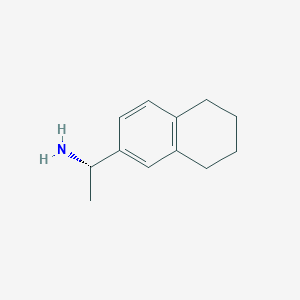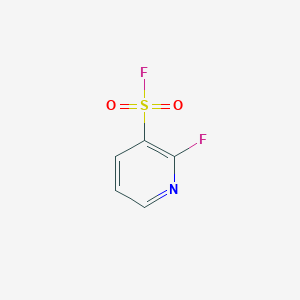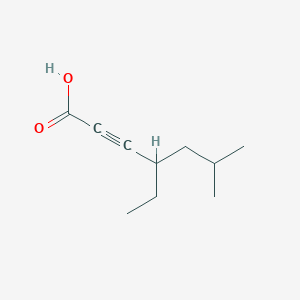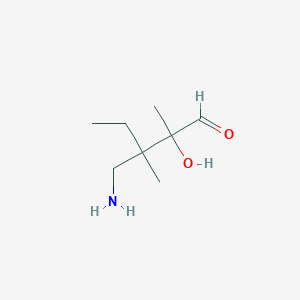
3-(Aminomethyl)-2-hydroxy-2,3-dimethylpentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-2-hydroxy-2,3-dimethylpentanal is an organic compound with a unique structure that includes an aminomethyl group, a hydroxyl group, and a dimethylpentanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-hydroxy-2,3-dimethylpentanal can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylpentanal with formaldehyde and ammonia under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the aminomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-2-hydroxy-2,3-dimethylpentanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 3-(Aminomethyl)-2-keto-2,3-dimethylpentanal, while reduction of the carbonyl group may produce 3-(Aminomethyl)-2-hydroxy-2,3-dimethylpentanol.
Applications De Recherche Scientifique
3-(Aminomethyl)-2-hydroxy-2,3-dimethylpentanal has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-2-hydroxy-2,3-dimethylpentanal involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group may participate in redox reactions, altering the compound’s reactivity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Aminomethyl)-2-hydroxy-2,3-dimethylhexanal
- 3-(Aminomethyl)-2-hydroxy-2,3-dimethylbutanal
- 3-(Aminomethyl)-2-hydroxy-2,3-dimethylpropional
Uniqueness
3-(Aminomethyl)-2-hydroxy-2,3-dimethylpentanal is unique due to its specific combination of functional groups and molecular structure. This uniqueness allows it to participate in a distinct set of chemical reactions and interactions, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
3-(aminomethyl)-2-hydroxy-2,3-dimethylpentanal |
InChI |
InChI=1S/C8H17NO2/c1-4-7(2,5-9)8(3,11)6-10/h6,11H,4-5,9H2,1-3H3 |
Clé InChI |
OTPGJMGNYNWXAE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CN)C(C)(C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


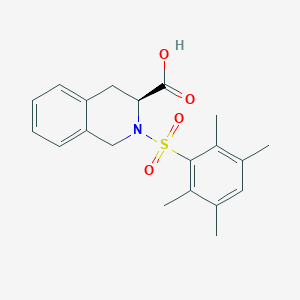

![1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane](/img/structure/B13170342.png)
